

# "discovery and history of 1-(Naphthalen-1-yl)ethanone oxime"

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An In-depth Technical Guide on the Discovery and History of **1-(Naphthalen-1-yl)ethanone**Oxime

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-(Naphthalen-1-yl)ethanone oxime**, a derivative of naphthalene, has emerged as a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis methodologies. It further explores its known biological activities, offering insights into its potential as a scaffold for drug discovery, particularly in the realms of anticonvulsant and antimicrobial agents. This document consolidates available quantitative data, details experimental protocols, and visualizes key chemical transformations to serve as a valuable resource for researchers in the field.

#### **Introduction and Historical Context**

**1-(Naphthalen-1-yl)ethanone oxime**, with the chemical formula C<sub>12</sub>H<sub>11</sub>NO, is an organic compound featuring a naphthalene ring system bonded to an ethanone oxime functional group. [1] While the precise date and discoverer of its initial synthesis are not readily available in contemporary chemical literature, its existence is predicated on the well-established chemistry of oxime formation from ketones, a class of reactions extensively explored since the late 19th



century. The term "oxime" itself, a portmanteau of "oxygen" and "imine," dates back to this period, highlighting the long-standing knowledge of this functional group.[2]

The parent ketone, 1-(naphthalen-1-yl)ethanone (also known as 1'-acetonaphthone), is synthesized via the Friedel-Crafts acylation of naphthalene. This reaction favors the formation of the alpha-isomer when carbon disulfide is used as a solvent. The subsequent conversion of this ketone to its oxime is a standard and widely practiced organic transformation.

The scientific interest in **1-(naphthalen-1-yl)ethanone oxime** and its derivatives has been primarily driven by the diverse biological activities associated with both the naphthalene moiety and the oxime group. Naphthalene derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[3] Similarly, various oxime derivatives have been investigated for their potential as therapeutic agents.[4] This convergence of pharmacologically active motifs in a single molecule makes **1-(naphthalen-1-yl)ethanone oxime** a compelling subject for further investigation and development.

# **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **1-(Naphthalen-1-yl)ethanone oxime** is essential for its application in research and development. The key properties are summarized in the table below. It is important to note that while data for the **1**-naphthalen isomer is the focus, some reported data corresponds to the closely related **2**-naphthalen isomer, which is included for comparative purposes.



Property	Value	Source
Molecular Formula	C12H11NO	[1]
Molecular Weight	185.23 g/mol	[1]
CAS Numbers	1956-40-7, 100485-51-6	[5]
100485-59-4 ((Z)-isomer)	[6]	
Appearance	White solid (for 2-naphthalen isomer)	[7]
Melting Point	Not consistently reported for 1-isomer.	
Solubility	Poorly soluble in water.	[2]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	<del>-</del>
Rotatable Bond Count	1	<del>-</del>

Spectroscopic Data (for 1-(Naphthalen-2-yl)ethanone oxime)



Spectroscopic Technique	Key Data	Source
IR (KBr, cm <sup>-1</sup> )	3254, 3057, 2965, 1610, 1514, 1495, 1421, 1365, 1353, 1210, 1150, 1065, 988, 908, 897, 810, 727, 625, 610	[7]
¹H NMR (400 MHz, CDCl₃, δ ppm)	9.60 (br s, 1H), 8.05 (m, 1H), 7.85 (m, 4H), 7.45 (m, 2H), 2.40 (s, 3H)	[7]
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> , δ ppm)	156.1, 133.9, 133.8, 133.2, 128.6, 128.3, 127.8, 126.8, 126.5, 126.1, 123.4, 12.3	[7]
HRMS (ESI+)	m/z 186.0915 (Calcd. for [M+H]+: 186.0918)	[7]

## **Experimental Protocols**

The synthesis of **1-(Naphthalen-1-yl)ethanone oxime** is typically achieved through the condensation reaction of **1-(naphthalen-1-yl)ethanone** with hydroxylamine. Several variations of this method exist, with differences in the choice of base, solvent, and reaction conditions.

## General Synthesis of 1-(Naphthalen-1-yl)ethanone oxime

This protocol is a standard method for the preparation of ketoximes.

#### Materials:

- 1-(Naphthalen-1-yl)ethanone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Pyridine or a suitable base (e.g., sodium acetate, potassium carbonate)
- Ethanol or other suitable solvent
- Water



- Ice bath
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Stirring apparatus
- Filtration apparatus

#### Procedure:

- In a round-bottom flask, dissolve 1-(naphthalen-1-yl)ethanone in ethanol.
- Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) to the flask.
- Reflux the reaction mixture for a specified period (typically 15-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
- After completion, cool the reaction mixture and remove the ethanol by distillation.
- Add a minimum amount of cold water to the residue and cool in an ice bath with stirring until
  the oxime crystallizes.
- Filter the solid product, wash with cold water, and dry.
- If pyridine is used as the base, it can be removed by treatment with a dilute acid solution.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

## **Ultrasound-Assisted Synthesis**

A more modern and efficient approach involves the use of ultrasound irradiation, which can significantly reduce reaction times and improve yields.

#### Materials:

- 1-(Naphthalen-1-yl)ethanone
- Hydroxylamine hydrochloride (NH2OH·HCl)



- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) solution (10%)
- Water or a water-ethanol mixture
- Ultrasonic bath
- Beaker with mechanical stirrer

#### Procedure:

- Dissolve 1-(naphthalen-1-yl)ethanone (1 mmol) in the chosen solvent (10 mL) in a beaker.
- Immerse the beaker in an ultrasonic bath pre-heated to approximately 60 °C.
- Add hydroxylamine hydrochloride (1.5 mmol) dissolved in a small amount of water.
- Sonicate the mixture for 2 minutes while adjusting the pH to approximately 10 by the dropwise addition of a 10% potassium carbonate solution.
- Continue sonication and monitor the reaction by TLC.
- The product will precipitate out of the solution.
- Filter the precipitate, wash with water, and air-dry. This method often yields a product of high purity without the need for further purification.[9]

## **Biological Activities and Potential Applications**

While specific studies on the biological signaling pathways of **1-(Naphthalen-1-yl)ethanone oxime** are limited, research on its derivatives and related naphthalene-oxime compounds has revealed significant potential in several therapeutic areas.

## **Anticonvulsant Activity**

Derivatives of **1-(naphthalen-1-yl)ethanone oxime** have been investigated for their anticonvulsant properties.[3] Studies on related (arylalkyl)imidazole anticonvulsants, such as nafimidone, which also contains a naphthalene moiety, have shown that modifications to the oxime group can lead to compounds with significant activity against pentylenetetrazole-induced



convulsions in animal models. The mechanism of action for many anticonvulsants involves the modulation of ion channels (e.g., sodium, calcium) or enhancement of GABAergic inhibition. It is plausible that naphthalene-based oximes could interact with these targets.

## **Antimicrobial Activity**

Naphthalene derivatives are a well-established class of antimicrobial agents.[3] The incorporation of an oxime functional group can further enhance this activity. Studies on oxime derivatives of other naphthalene-containing compounds have demonstrated efficacy against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans.[3][4] The lipophilic nature of the naphthalene ring allows for penetration of microbial cell membranes, and the oxime group may contribute to the disruption of cellular processes.

### **Nrf2 Activation**

Recent research has shown that certain oxime-bearing naphthalene derivatives can act as activators of the Nrf2 signaling pathway.[10] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising strategy for chemoprevention. Studies have indicated that these compounds can induce the phosphorylation of the Nrf2 protein, leading to its transcriptional activation.[10] While this research focused on naphthalen-2-yloxy derivatives, it suggests a potential mechanism of action for other naphthalene-based oximes.

## **Visualizations**

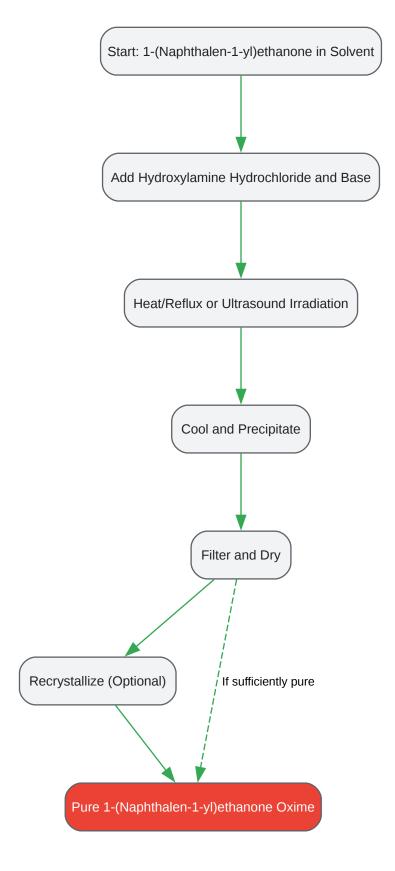
To aid in the understanding of the chemical processes and relationships discussed, the following diagrams are provided.



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Caption: Synthetic pathway to **1-(Naphthalen-1-yl)ethanone Oxime**.





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Caption: Experimental workflow for the synthesis of the oxime.



#### Conclusion

**1-(Naphthalen-1-yl)ethanone oxime** stands as a molecule with a rich, albeit not fully documented, history rooted in fundamental organic chemistry. Its straightforward synthesis and the inherent biological potential of its constituent moieties make it a valuable platform for further research. This guide has consolidated the available knowledge on its discovery, properties, and synthesis. The exploration of its derivatives has already shown promise in the development of new anticonvulsant and antimicrobial agents. Future research should focus on elucidating the specific mechanisms of action and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data herein are intended to facilitate these future endeavors.

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